molecular formula C18H21ClN2 B1451591 (1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride CAS No. 1185301-12-5

(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride

Cat. No.: B1451591
CAS No.: 1185301-12-5
M. Wt: 300.8 g/mol
InChI Key: BWGXCQDHOZYZDK-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[(1-methylindol-3-yl)methyl]-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2.ClH/c1-20-14-16(17-9-5-6-10-18(17)20)13-19-12-11-15-7-3-2-4-8-15;/h2-10,14,19H,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGXCQDHOZYZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can yield various substituted indoles .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride is unique due to its specific molecular structure, which combines an indole ring with a phenethylamine moiety. This combination allows it to interact with a distinct set of molecular targets and exhibit unique biological activities compared to other indole derivatives .

Biological Activity

(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride is a compound with the molecular formula C18H20N2·HCl and a molecular weight of 300.83 g/mol. This compound is part of the indole and phenethylamine classes, which are known for their diverse biological activities. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with multiple receptors and pathways. Indole derivatives, including this compound, have been shown to bind selectively to serotonin receptors, which play crucial roles in neurotransmission and various physiological processes. The compound's unique structure enables it to influence cell signaling pathways, potentially affecting gene expression and cellular responses .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, it has demonstrated significant activity against MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colorectal cancer) cell lines. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, along with inhibition of tubulin polymerization, which is consistent with the action of known chemotherapeutic agents like colchicine .

Case Study: Antiproliferative Activity

A recent study evaluated the compound's effects on several cancer cell lines:

Cell LineIC50 Value (μM)Mechanism of Action
MCF-70.34Induces apoptosis, G2/M arrest
HeLa0.52Inhibits tubulin polymerization
HT-290.86Induces apoptosis

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The compound's activity can be compared with other indole derivatives known for their biological effects:

CompoundBiological ActivityIC50 Value (μM)
Indole-3-acetic acidPlant growth regulatorN/A
TryptophanPrecursor to serotoninN/A
Lysergic acid diethylamide (LSD)Psychoactive effectsN/A

This compound stands out due to its specific binding affinities and unique mechanism of action compared to these compounds .

Proteomics and Drug Development

In addition to its potential as an anticancer agent, this compound is utilized in proteomics research to investigate protein interactions and functions. Its ability to modulate biological pathways makes it valuable for studying disease mechanisms and developing new therapeutic strategies .

Industrial Synthesis

The synthesis of this compound typically involves constructing the indole ring system through various chemical reactions. While specific industrial production methods are not extensively documented, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity (1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride?

Methodological Answer:
Synthesis typically involves condensation reactions between indole derivatives and phenethylamine precursors under controlled pH and temperature. Key steps include:

  • Intermediate Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) to isolate intermediates.
  • Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt .
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >95% purity. Avoid moisture during synthesis to prevent hydrolysis of the indole moiety .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/D (for structure solution) is critical:

  • Data Collection : Use synchrotron radiation or high-resolution diffractometers (Mo-Kα radiation, λ = 0.71073 Å).
  • Twinned Data Handling : For twinned crystals, apply twin-law matrices (e.g., SHELXL’s TWIN command) to refine overlapping reflections .
  • Validation : Cross-check bond lengths/angles against Cambridge Structural Database (CSD) entries for indole-phenethylamine analogs to identify deviations >3σ .

Basic: What analytical techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies indole NH (~12 ppm) and methylene bridges (~3.5–4.0 ppm). ¹³C NMR confirms aromatic carbons and amine hydrochloride peaks .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ and isotopic patterns matching Cl⁻ content.
  • FT-IR : Validate N-H stretches (3250–3350 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) .

Advanced: How can researchers resolve contradictions in pharmacological activity data?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Curves : Perform FRAP (Ferric Reducing Antioxidant Power) and DPPH (radical scavenging) assays at multiple concentrations (1–100 µM) to confirm linearity .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., oxidized indole derivatives) that may antagonize biological activity .
  • Receptor Binding Studies : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess target specificity .

Basic: What are critical considerations for handling and storing the hydrochloride salt?

Methodological Answer:

  • Moisture Control : Store in desiccators (silica gel) at –20°C to prevent deliquescence.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Safety Protocols : Use PPE (gloves, masks) during synthesis; neutralize waste with 10% NaOH before disposal .

Advanced: What mechanistic insights guide its interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to monoamine oxidase (MAO) active sites. Validate via kinetic assays (Km/Vmax shifts with inhibitor) .
  • Receptor Profiling : Radioligand binding assays (e.g., ³H-serotonin displacement) quantify affinity for 5-HT receptors .
  • Metabolic Pathways : LC-MS/MS identifies metabolites (e.g., N-demethylated derivatives) in hepatocyte incubations .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for yield and reaction rate.
  • Catalyst Selection : Compare Pd/C vs. Raney Ni for hydrogenation steps (monitor via TLC).
  • Flow Chemistry : Use microreactors for continuous synthesis to reduce batch variability and improve heat transfer .

Basic: What safety protocols are critical during experimental use?

Methodological Answer:

  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl fumes.
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride
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(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride

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